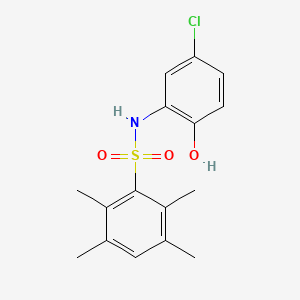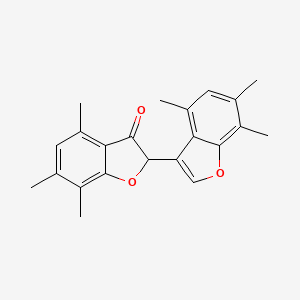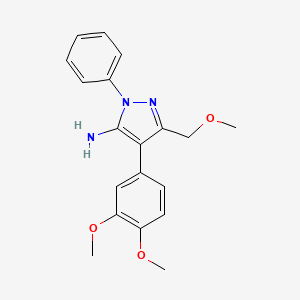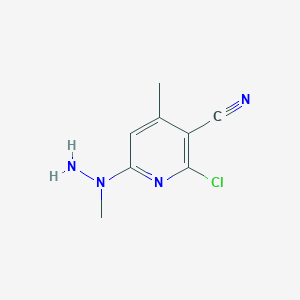![molecular formula C13H7ClF12N2O B11480077 N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B11480077.png)
N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is a complex organic compound characterized by the presence of multiple fluorine atoms and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and hexafluoropropanone.
Formation of Intermediate: The initial step involves the reaction of 3-chloroaniline with hexafluoropropanone under acidic conditions to form an intermediate compound.
Amidation: The intermediate is then subjected to amidation with trifluoroacetic anhydride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield a carboxylic acid and an amine, while oxidation might produce a ketone or aldehyde.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple fluorine atoms make it a valuable precursor in the development of fluorinated pharmaceuticals and agrochemicals.
Biology
In biological research, the compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine
Industry
Industrially, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of multiple fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-chlorophenyl)amino]-1,1,1-trifluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
- N-{2-[(3-bromophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
- N-{2-[(3-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
Uniqueness
Compared to similar compounds, N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is unique due to the specific arrangement of its fluorine atoms and the presence of a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C13H7ClF12N2O |
|---|---|
Molecular Weight |
470.64 g/mol |
IUPAC Name |
N-[2-(3-chloroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C13H7ClF12N2O/c14-5-2-1-3-6(4-5)27-11(12(21,22)23,13(24,25)26)28-8(29)7(9(15,16)17)10(18,19)20/h1-4,7,27H,(H,28,29) |
InChI Key |
NOWUCCOTVZIBQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-6-hydroxy-1,2-dihydro-3H-indol-3-one](/img/structure/B11480004.png)


![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11480022.png)
![5-[(4-Hydroxy-3,5-dinitrophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B11480027.png)
![1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B11480038.png)
![6'-Amino-1-[(4-chlorophenyl)methyl]-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11480047.png)
![(2E)-2-{[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}hydrazinecarbothioamide](/img/structure/B11480050.png)
![2-amino-1-(2-chlorophenyl)-4,4-bis(trifluoromethyl)-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B11480055.png)
![[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside](/img/structure/B11480056.png)

![Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyrimidinylamino)-, ethyl ester](/img/structure/B11480065.png)

![2-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B11480075.png)
